3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine
Description
3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a heterocyclic compound featuring a fused pyrazole-oxazine scaffold with an iodine substituent at the C3 position. The 1,4-oxazine ring is a privileged structure in medicinal chemistry, known for its diverse biological activities, including CNS modulation, anticancer, and antimicrobial effects .
Properties
IUPAC Name |
3-iodo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O/c7-5-3-8-9-1-2-10-4-6(5)9/h3H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWCVJHLIFVECG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C(C=NN21)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Pyrazolo[5,1-C]oxazine Core
- Starting from commercially available pyrazole derivatives, the cyclization involves intramolecular ring closure facilitated by appropriate functional groups on the pyrazole ring.
- The reaction conditions are optimized to favor the formation of the six-membered oxazine ring fused to the pyrazole nucleus.
- Solvents such as acetonitrile or other polar aprotic solvents are used to enhance reaction efficiency.
- Temperature control is critical, typically performed at room temperature or slightly elevated temperatures to maximize yield and purity.
Regioselective Iodination at the 3-Position
- The iodination is achieved by treating the cyclized pyrazolo-oxazine intermediate with N-iodosuccinimide (NIS) in acetonitrile.
- The reaction is conducted at room temperature (approximately 17–25 °C) for about 1 hour.
- After completion, the reaction mixture is quenched by pouring into vigorously stirred water, followed by treatment with saturated sodium thiosulfate solution to remove excess iodine species.
- The product is extracted with ethyl acetate, washed, dried, and purified by column chromatography on silica gel using a petroleum ether and ethyl acetate mixture (1:1) as eluent.
- The isolated yield reported is approximately 62.2%, yielding a yellow solid product.
Representative Reaction Scheme and Conditions
Analytical and Characterization Data
- Molecular Formula: C6H7IN2O
- Molecular Weight: 250.04 g/mol
- NMR Data: ^1H NMR (300 MHz, DMSO-d6) shows characteristic multiplets for methylene protons and aromatic region consistent with the fused heterocyclic system.
- Mass Spectrometry: Electrospray ionization (ESI) positive mode shows [M+H]^+ ion at m/z 251.
- Physical Appearance: Yellow solid after purification.
Notes on Alternative Methods and Related Compounds
- While the above method is the primary reported synthesis for the 3-iodo derivative, related pyrazolo-oxazine compounds have been synthesized using similar cyclization and halogenation strategies, sometimes involving different halogen sources or protecting groups.
- Variants of the pyrazolo-oxazine core (e.g., pyrazolo[1,5-a]pyrazine derivatives) have been prepared for antiviral research, indicating the versatility of the cyclization approach.
- The regioselectivity of iodination is critical and is achieved by controlling reaction conditions and choice of iodine source.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: The products formed from these reactions would involve modifications of the pyrazolo[5,1-c][1,4]oxazine core.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[5,1-C][1,4]oxazine compounds exhibit significant anticancer activity. For instance, research has shown that specific modifications to the pyrazolo structure can enhance the inhibition of cancer cell proliferation. The iodinated variant, 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine, has been noted for its ability to induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
The neuroprotective potential of pyrazolo compounds has also been explored. Studies suggest that 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine may offer protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . This opens avenues for research into its use in treating conditions such as Alzheimer's and Parkinson's disease.
Material Science
Polymer Chemistry
In material science, 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine can serve as a building block for the synthesis of novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Such materials could be utilized in high-performance applications including aerospace and automotive industries.
Organic Synthesis
Synthetic Intermediates
The compound is valuable as a synthetic intermediate in organic chemistry. It can participate in various reactions such as cycloadditions and nucleophilic substitutions due to the presence of the iodine atom which enhances reactivity . This characteristic makes it a versatile component in the synthesis of more complex organic molecules.
Case Studies
Mechanism of Action
- Specific information on the mechanism of action is scarce. Further research is needed to understand how it interacts with biological targets and pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazolo-Oxazine Derivatives
The biological and physicochemical properties of pyrazolo-oxazine derivatives are highly dependent on substituents. Below is a comparative analysis:
*Estimated based on molecular formula (C₆H₇IN₃O).
Key Observations:
- Reactivity : The iodine substituent in the 3-Iodo derivative enhances its utility in Suzuki or Ullmann cross-coupling reactions compared to bromo or ester analogs .
- Solubility & Stability : Ester and amine derivatives exhibit improved solubility due to polar functional groups, whereas halogenated analogs (iodo, bromo) are more lipophilic, favoring membrane permeability .
Comparison with Thiazine and Morpholine Derivatives
Replacing the oxygen atom in the oxazine ring with sulfur (thiazine) or modifying the heterocycle (morpholine) alters electronic and steric profiles:
Key Observations:
- Thiazine vs. Oxazine : Sulfur’s larger atomic size and lower electronegativity may enhance binding to metal-containing enzymes or hydrophobic protein pockets compared to oxazines .
- Morpholine Derivatives : These require multistep syntheses, whereas pyrazolo-oxazines are often prepared via one-pot cyclization (e.g., K₂CO₃/CH₃CN in ) .
Biological Activity
3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential biological activities. With a molecular formula of CHINO and a CAS number of 2057507-04-5, this compound features an iodine atom at the 3-position of the pyrazolo ring, which is believed to enhance its chemical reactivity and biological interactions .
The presence of the iodine substituent in 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine contributes to its nucleophilic substitution reactions. This characteristic is pivotal in medicinal chemistry where such compounds are often explored for their therapeutic potential. The compound's unique structure allows for various synthetic pathways, making it a versatile intermediate in drug development .
Biological Activities
Preliminary studies suggest that 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine exhibits several biological activities:
- Antimicrobial Activity : Initial investigations indicate potential antimicrobial properties against various pathogens.
- Antitumor Activity : The compound has shown promise in preliminary assays aimed at evaluating its efficacy against cancer cell lines.
- Anti-inflammatory Effects : Its structural features suggest possible anti-inflammatory properties that warrant further exploration.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Potential activity against pathogens | |
| Antitumor | Efficacy observed in cancer cell lines | |
| Anti-inflammatory | Suggested properties |
The exact biological mechanisms through which 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine exerts its effects are not fully elucidated. However, it is hypothesized that the iodine atom may play a crucial role in modulating enzyme activity and receptor interactions involved in disease pathways. Further studies focusing on enzyme interaction and receptor binding are essential to clarify these mechanisms .
Future Directions
Given the preliminary findings regarding the biological activities of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine, further research is warranted. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile.
- Mechanistic Studies : To elucidate specific pathways and targets affected by the compound.
- Structural Modifications : To optimize biological activity through chemical modifications.
Q & A
Q. What established synthetic routes are used for 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine, and how can reaction conditions be optimized?
The synthesis typically involves cyclocondensation of precursors followed by iodination. For example, pyrazolo-oxazine scaffolds are often constructed via acid-catalyzed cyclization of hydrazine derivatives with carbonyl-containing intermediates. Iodination may proceed via electrophilic substitution or metal-mediated reactions. Optimization requires systematic variation of parameters (e.g., temperature, solvent, catalyst loading) using factorial design principles to identify ideal conditions .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?
A combination of <sup>1</sup>H/<sup>13</sup>C NMR and single-crystal X-ray diffraction is critical. NMR confirms proton/carbon environments and iodine substitution patterns, while X-ray crystallography provides unambiguous bond-length/angle data. For example, X-ray studies of analogous oxazine derivatives resolved chair conformations and heterocyclic planarity .
Q. What purification strategies are recommended to achieve high yields of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?
Recrystallization from boiling water or ethanol/water mixtures is effective for removing unreacted precursors. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) may separate iodinated products from non-halogenated byproducts. Analytical purity should be verified via HPLC or melting-point analysis .
Advanced Research Questions
Q. How can computational methods enhance the synthesis and reaction optimization of 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models correlate experimental parameters with yields. Institutions like ICReDD integrate computational reaction path searches with high-throughput experimentation to bypass trial-and-error approaches. This reduces development time by 30–50% in analogous heterocyclic systems .
Q. What methodologies resolve discrepancies between spectral data and crystallographic results for this compound?
Cross-validation using mass spectrometry (HRMS) and infrared spectroscopy (IR) can confirm molecular weight and functional groups. Discrepancies in NMR vs. X-ray data may arise from dynamic effects (e.g., ring puckering); molecular dynamics simulations or variable-temperature NMR experiments clarify conformational flexibility .
Q. How can factorial design optimize reaction parameters for synthesizing 3-Iodo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine?
A 2<sup>k</sup> factorial design tests variables like iodination time, reagent stoichiometry, and solvent polarity. For example, a 3-factor design (temperature, catalyst concentration, solvent dielectric) identifies interactions affecting yield. Response surface methodology (RSM) then refines optimal conditions, reducing experimental runs by 40–60% .
Q. What advanced techniques characterize the electronic effects of the iodine substituent on the pyrazolo-oxazine core?
UV-Vis spectroscopy and cyclic voltammetry probe electronic transitions and redox behavior. Computational Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between iodine and the heterocycle. These methods reveal iodine’s role in modulating reactivity for cross-coupling or photochemical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
